molecular formula C6H9ClN2S B1396705 2-Chloro-5-isobutyl-1,3,4-thiadiazole CAS No. 99420-56-1

2-Chloro-5-isobutyl-1,3,4-thiadiazole

Cat. No. B1396705
CAS RN: 99420-56-1
M. Wt: 176.67 g/mol
InChI Key: VJNXAXNLIREEKQ-UHFFFAOYSA-N
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Description

“2-Chloro-5-isobutyl-1,3,4-thiadiazole” is a chemical compound with the CAS Number: 99420-56-1 . It has a molecular formula of C6H9ClN2S and a molecular weight of 176.67 .


Molecular Structure Analysis

The molecular structure of “2-Chloro-5-isobutyl-1,3,4-thiadiazole” consists of a thiadiazole ring substituted with a chlorine atom and an isobutyl group .


Physical And Chemical Properties Analysis

“2-Chloro-5-isobutyl-1,3,4-thiadiazole” is a liquid at room temperature . It has a predicted boiling point of 255.9±23.0 °C and a predicted density of 1.230±0.06 g/cm3 . The predicted pKa value is -1.17±0.10 .

Scientific Research Applications

Pharmacological Significance of Thiadiazole Derivatives

Thiadiazole derivatives, including 2-Chloro-5-isobutyl-1,3,4-thiadiazole, are crucial in pharmacology due to their broad spectrum of biological activities. These compounds are highlighted for their anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral activities. The presence of a toxophoric N2C2S moiety in these compounds contributes significantly to their pharmacological profile. The synthesis of these derivatives often involves the combination of different molecules to produce compounds with interesting biological profiles, which is a key strategy in drug development (Mishra et al., 2015).

Biological Activities of 1,3,4-Thiadiazole Derivatives

1,3,4-Thiadiazole and its derivatives are recognized for their diverse pharmacological potential. These compounds are considered crucial for expressing pharmacological activity, confirmed by their importance in medicinal chemistry. Their potential is further highlighted by their bioisostere properties, which contribute to the enhancement of pharmacological activity through hydrogen bonding interactions with enzymes and receptors. The biological activities of these compounds include antimicrobial, anti-inflammatory, analgetic, antitumor, antitubercular, and antiviral activities. The combination of 1,3,4-thiadiazole core with various heterocycles often leads to a synergistic effect, making these scaffolds important structural matrices for constructing new drug-like molecules (Lelyukh, 2019).

Synthetic and Biological Significance of 1,3,4-Thiadiazolines

The synthesis of 1,3,4-thiadiazoline and related compounds has been a focus in recent literature. These compounds are primarily obtained from cyclization reactions of thiosemicarbazone under various conditions. Their significance lies in their biological activity against different fungal and bacterial strains, which is a critical aspect of their pharmaceutical significance (Yusuf & Jain, 2014).

Chemistry and Biological Activities of Thiadiazole Compounds

Thiadiazoles are valuable in organic synthesis, pharmaceutical, and biological applications. They are used in various domains, including as oxidation inhibitors, cyanine dyes, metal chelating agents, and anti-corrosion agents. The broad spectrum of applications has led to global research interest in thiadiazole chemistry. The synthetic strategies and techniques for synthesizing thiadiazoles, along with their diverse biological activities, are well documented, providing a rich resource for organic and medicinal chemists to develop new compounds with improved efficacy and safety (Asif, 2016).

Future Directions

The future directions for “2-Chloro-5-isobutyl-1,3,4-thiadiazole” could involve further exploration of its biological activities and potential applications in medicinal chemistry .

properties

IUPAC Name

2-chloro-5-(2-methylpropyl)-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2S/c1-4(2)3-5-8-9-6(7)10-5/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJNXAXNLIREEKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN=C(S1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-isobutyl-1,3,4-thiadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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